Sulphenone

Description

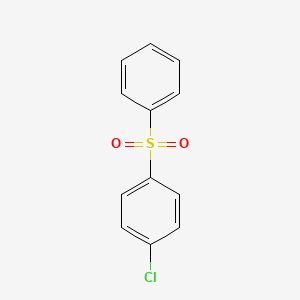

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCFYWOKHPOXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042259 | |

| Record name | 4-Chlorophenyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Sulphenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

At 20 °C acetone (74.4 g/100mL), toluene (44.4 g/100mL), dioxane (65.6 g/100mL), isopropanol (21 g/100mL), hexane 0.4 g/100mL), xylene (18.2 g/100mL), carbon tetrachloride (4.9 g/100mL); slightly soluble in pet ether., Readily sol in polar and aromatic org solvents, Insoluble in water | |

| Record name | SULPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000039 [mmHg], 8.7X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | Sulphenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dimorphic crystals, Colorless crystals, White solid | |

CAS No. |

80-00-2 | |

| Record name | 4-Chlorophenyl phenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulphenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorophenyl phenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVM546U2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

98 °C | |

| Record name | SULPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Sulfonated Polyether Sulfone (SPESU)

For Researchers, Scientists, and Drug Development Professionals

Sulfonated polyether sulfone (SPESU) has emerged as a promising polymer in various scientific and industrial applications, including as a material for proton exchange membranes in fuel cells and for cation-exchange membranes.[1][2] Its desirable properties, such as high thermal and mechanical stability, excellent film-forming capacity, and tunable hydrophilicity, make it a versatile platform for further modification and application.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of SPESU, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in their development efforts.

Synthesis of Sulfonated Polyether Sulfone

The most common method for synthesizing SPESU is through the direct sulfonation of polyether sulfone (PES). This electrophilic aromatic substitution reaction introduces sulfonic acid (-SO₃H) groups onto the polymer backbone, typically at the ortho position relative to the ether linkage.[5] The degree of sulfonation (DS), which is the fraction of sulfonated monomer units, is a critical parameter that dictates the final properties of the polymer and can be controlled by adjusting the reaction conditions.[2]

Common Sulfonating Agents and Reaction Conditions

Several sulfonating agents can be employed, with chlorosulfonic acid (ClSO₃H) and concentrated sulfuric acid (H₂SO₄) being the most prevalent.[4][6][7] The choice of solvent is also crucial, with dichloromethane (DCM) and concentrated sulfuric acid itself serving as common reaction media.[1][3]

A typical synthesis procedure involves dissolving the parent PES polymer in a suitable solvent, followed by the gradual addition of the sulfonating agent under controlled temperature and stirring. The reaction is then allowed to proceed for a specific duration before being quenched, typically by precipitation in a non-solvent like cold water or methanol.[1][2][3] The resulting sulfonated polymer is then thoroughly washed to remove any residual acid and dried.

Experimental Protocol: Synthesis of SPESU using Chlorosulfonic Acid

This protocol describes a general procedure for the sulfonation of PES using chlorosulfonic acid in a dichloromethane solvent.

Materials:

-

Polyether sulfone (PES) (dried at 120 °C for 24 hours)[1]

-

Dichloromethane (DCM)

-

Chlorosulfonic acid (ClSO₃H)[1]

-

Methanol or Deionized (DI) water for precipitation and washing

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a known amount of dried PES (e.g., 20 g) in an appropriate volume of DCM (e.g., 400 g).[1]

-

Stir the solution at room temperature until the PES is completely dissolved.

-

Slowly and carefully add a predetermined amount of chlorosulfonic acid (e.g., 15–25 cm³) dropwise to the polymer solution while maintaining the temperature.[1]

-

Allow the reaction to proceed with continuous stirring for a set time (e.g., 150 minutes) to achieve the desired degree of sulfonation.[1]

-

Terminate the reaction by slowly pouring the viscous polymer solution into a beaker containing cold DI water or methanol to precipitate the sulfonated polymer.[1][2]

-

Filter the precipitated SPESU and wash it repeatedly with DI water until the pH of the filtrate is neutral (approximately 5-6).[1]

-

Dry the final product in a vacuum oven at a suitable temperature (e.g., 80 °C) for 24 hours to remove any residual solvent and moisture.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of sulfonated polyether sulfone.

Characterization of Sulfonated Polyether Sulfone

A comprehensive characterization of SPESU is essential to understand its structure-property relationships and to tailor its performance for specific applications. Key characterization techniques are outlined below.

Structural Characterization

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the incorporation of sulfonic acid groups into the PES backbone. The appearance of new absorption peaks characteristic of the -SO₃H group provides qualitative evidence of successful sulfonation.

-

Experimental Protocol:

-

Prepare a thin film of the SPESU sample by solution casting or prepare a KBr pellet containing a small amount of the powdered sample.

-

Record the FTIR spectrum over a wavenumber range of 4000–500 cm⁻¹.[1]

-

Identify the characteristic peaks for the sulfonic acid group, such as the symmetric stretching vibration of O=S=O around 1010 cm⁻¹.[2]

-

2.1.2. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for both qualitative confirmation of sulfonation and quantitative determination of the degree of sulfonation. The introduction of the electron-withdrawing -SO₃H group causes a downfield shift of the adjacent aromatic protons.

-

Experimental Protocol:

-

Dissolve a small amount of the dried SPESU sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆).[1]

-

Record the ¹H NMR spectrum using a high-resolution NMR spectrometer.

-

Analyze the spectrum to identify the peaks corresponding to the protons on the sulfonated and non-sulfonated aromatic rings. The degree of sulfonation can be calculated by comparing the integration of these peaks.[1]

-

Determination of Degree of Sulfonation (DS) and Ion Exchange Capacity (IEC)

The degree of sulfonation (DS) and ion exchange capacity (IEC) are critical parameters that quantify the extent of sulfonation and the number of active ion-exchange sites, respectively.

2.2.1. Titration Method

This is a common and straightforward method to determine the IEC, which can then be used to calculate the DS.

-

Experimental Protocol:

-

Accurately weigh a known amount of the dried SPESU membrane (in its H⁺ form).

-

Immerse the membrane in a known volume of a standard NaCl solution (e.g., 1 M) and allow it to equilibrate overnight to ensure complete ion exchange between H⁺ and Na⁺.[9]

-

Titrate the released H⁺ ions in the NaCl solution with a standardized NaOH solution (e.g., 0.05 M) using phenolphthalein as an indicator.[9]

-

Calculate the IEC (in meq/g) using the following formula: IEC = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the SPESU sample.[9]

-

Physical and Thermal Properties

2.3.1. Water Uptake and Swelling Ratio

The hydrophilicity of the SPESU membranes is assessed by measuring their water uptake and swelling ratio. These properties are highly dependent on the degree of sulfonation.

-

Experimental Protocol:

-

Cut a piece of the SPESU membrane to a specific size and measure its dry weight (W_dry) and dimensions.

-

Immerse the membrane in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours to ensure it is fully hydrated.[10]

-

Remove the membrane from the water, gently blot the surface with filter paper to remove excess water, and immediately measure its wet weight (W_wet) and dimensions.

-

Calculate the water uptake and swelling ratio using the appropriate formulas.

-

2.3.2. Thermal Stability

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the SPESU membranes. This is crucial for applications that involve elevated temperatures.

-

Experimental Protocol:

-

Place a small, accurately weighed sample of the SPESU membrane into a TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a temperature range of 25–800 °C.[1]

-

Analyze the resulting TGA curve to determine the decomposition temperatures, which typically show a multi-step degradation profile corresponding to the loss of water, sulfonic acid groups, and the polymer backbone.

-

Electrochemical Properties

2.4.1. Proton Conductivity

For applications in fuel cells, the proton conductivity of the SPESU membrane is a key performance indicator. It is typically measured using electrochemical impedance spectroscopy (EIS).

-

Experimental Protocol:

-

Cut a sample of the SPESU membrane to a defined geometry.

-

Place the membrane in a four-probe conductivity cell.

-

Measure the impedance of the membrane over a range of frequencies at controlled temperature and relative humidity.

-

Calculate the proton conductivity from the measured resistance and the dimensions of the membrane sample.

-

Quantitative Data Summary

The following tables summarize key quantitative data for sulfonated polyether sulfone from various sources. These values can vary depending on the specific synthesis conditions and measurement protocols.

Table 1: Properties of Sulfonated Polyether Sulfone

| Property | Value | Conditions | Reference |

| Ion Exchange Capacity (IEC) | 1.5 meq/g | - | [2] |

| Degree of Sulfonation (DS) | 42% | - | [2] |

| Water Uptake | 23-52% | 80 °C | [10] |

| Proton Conductivity | 74.6-100.4 mS/cm | 80 °C, 90% RH | [10] |

| Surface Roughness (Ra) | 3.149 nm | - | [2] |

Table 2: Comparison of Unsulfonated and Sulfonated PES

| Property | Unsulfonated PES | Sulfonated PES (sPES) | Reference |

| Ion Exchange Capacity (IEC) | - | 2.67 meq/g | [2] |

| Degree of Sulfonation (DS) | - | 83% | [2] |

| Surface Roughness (Ra) | 0.996 nm | 3.149 nm | [2] |

Structure-Property Relationship Diagram

The degree of sulfonation is the central parameter that influences the various properties of SPESU. This relationship can be visualized as follows:

Caption: Relationship between synthesis, structure, and properties of SPESU.

This technical guide provides a foundational understanding of the synthesis and characterization of sulfonated polyether sulfone. By following the detailed protocols and considering the structure-property relationships, researchers can effectively develop and tailor SPESU materials for a wide range of advanced applications.

References

- 1. ladewig.co [ladewig.co]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-Based Organic and Inorganic Additives for Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Modification of Sulfonated Polyethersulfone Membrane as a Selective Adsorbent for Co(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. deswater.com [deswater.com]

- 10. Synthesis and characterization of sulfonated poly(ether sulfone)s containing mesonaphthobifluorene for polymer electrolyte membrane fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Sulfonation in Aromatic Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sulfonation of aromatic polymers, a critical modification technique used to enhance polymer properties for a wide range of applications, including the development of advanced materials in the pharmaceutical and biomedical fields. This document details the underlying chemical mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Introduction to Aromatic Polymer Sulfonation

Sulfonation is a chemical process that introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of a polymer backbone. This modification dramatically alters the physicochemical properties of the polymer, most notably increasing its hydrophilicity, ion-exchange capacity, and proton conductivity. These changes are pivotal for applications such as proton exchange membranes in fuel cells, ion-exchange resins for purification processes, and the development of biocompatible materials. The reaction is a classic example of electrophilic aromatic substitution (EAS), where an electrophile attacks the electron-rich aromatic ring of the polymer.[1][2][3] The degree of sulfonation (DS), which is the number of sulfonic acid groups per polymer repeat unit, is a critical parameter that dictates the final properties of the modified polymer and can be controlled by adjusting reaction conditions.[4][5]

The Electrophilic Aromatic Substitution (EAS) Mechanism of Sulfonation

The sulfonation of aromatic polymers proceeds through a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three key steps: generation of the electrophile, attack of the aromatic ring, and re-aromatization.

Generation of the Electrophile

The actual electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. When using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent, SO₃ is generated in situ through a self-dehydration reaction. In fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, a high concentration of the electrophile is readily available.[6][7] Chlorosulfonic acid (ClSO₃H) is another potent sulfonating agent that can be used.[8][9]

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π-system of the aromatic ring in the polymer acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or ⁺SO₃H. This attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group. This restores the aromaticity of the ring and results in the formation of the sulfonated polymer.[10]

The overall sulfonation reaction is reversible. The reverse reaction, desulfonation, can occur in the presence of hot, dilute aqueous acid.[6]

Below is a diagram illustrating the general mechanism of electrophilic aromatic sulfonation on a polymer chain.

Caption: General mechanism of electrophilic aromatic sulfonation.

Experimental Protocols for Sulfonation of Aromatic Polymers

Detailed and reproducible experimental protocols are crucial for achieving desired sulfonation levels and polymer properties. Below are representative protocols for the sulfonation of three common aromatic polymers: Polystyrene (PS), Poly(ether ether ketone) (PEEK), and Polysulfone (PSU).

Sulfonation of Polystyrene (PS)

This protocol describes the homogeneous sulfonation of polystyrene using acetyl sulfate as the sulfonating agent.

Materials:

-

Polystyrene (PS)

-

Dichloromethane (CH₂Cl₂)

-

Acetic anhydride

-

Concentrated sulfuric acid (95-97%)

-

2-Propanol

-

Deionized water

Procedure: [11]

-

Preparation of Acetyl Sulfate: In a fume hood, mix dichloromethane and acetic anhydride in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath. Slowly add concentrated sulfuric acid while stirring. Continue stirring until a clear, homogeneous solution is obtained at room temperature. An excess of acetic anhydride is used to remove any traces of water.

-

Sulfonation Reaction: Dissolve a known amount of polystyrene in dichloromethane in a separate flask equipped with a stirrer and a dropping funnel. Heat the solution to 40°C to ensure complete dissolution and purge with nitrogen for 30 minutes. Add the freshly prepared acetyl sulfate solution dropwise to the polystyrene solution while maintaining the temperature at 40°C and stirring. The reaction mixture will turn a clear yellow. Continue the reaction for a specified time (e.g., 2 hours).

-

Quenching and Isolation: Terminate the reaction by adding an excess of 2-propanol and allowing the mixture to cool to room temperature. Isolate the sulfonated polystyrene (SPS) by precipitating it in a large volume of boiling water.

-

Purification: Wash the precipitated polymer several times with deionized water to remove any residual solvent and unreacted reagents. Dry the purified SPS under vacuum until a constant weight is achieved.

Sulfonation of Poly(ether ether ketone) (PEEK)

This protocol details the direct sulfonation of PEEK using concentrated sulfuric acid.

Materials:

-

Poly(ether ether ketone) (PEEK) powder

-

Concentrated sulfuric acid (95-98%)

-

Deionized water

-

Drying: Dry the PEEK powder in a vacuum oven at a specified temperature (e.g., 100°C) for several hours to remove any moisture.

-

Dissolution and Sulfonation: In a three-necked flask equipped with a mechanical stirrer, slowly add the dried PEEK powder to a calculated volume of concentrated sulfuric acid under vigorous stirring. The ratio of polymer to acid is typically around 0.05 g/mL.[13]

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-90°C) and maintain it for a specific duration (e.g., 2 to 175 hours).[12][13] The reaction time and temperature are the primary factors controlling the degree of sulfonation. The solution will become a dark, viscous liquid.

-

Precipitation: After the desired reaction time, cool the solution and pour it slowly into a large volume of ice-cold deionized water with continuous stirring. The sulfonated PEEK (SPEEK) will precipitate as white, noodle-like strands.

-

Purification: Wash the precipitated SPEEK thoroughly with deionized water until the washings are neutral. Dry the purified SPEEK in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Sulfonation of Polysulfone (PSU)

This protocol describes the sulfonation of polysulfone using chlorosulfonic acid in a chlorinated solvent.

Materials:

-

Polysulfone (PSU)

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

-

Chlorosulfonic acid (ClSO₃H)

-

Methanol

-

Drying: Dry the polysulfone pellets or powder in a vacuum oven to remove moisture.

-

Dissolution: Dissolve the dried polysulfone in a suitable chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flask equipped with a stirrer and an addition funnel, under an inert atmosphere (e.g., argon or nitrogen).

-

Sulfonation: Cool the polymer solution to a low temperature (e.g., -5°C to 5°C) using an ice-salt bath.[8][15] Slowly add a solution of chlorosulfonic acid in the same solvent to the stirred polymer solution over a period of time (e.g., 90 minutes).[8] Maintain the low temperature throughout the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at the low temperature for a specified duration (e.g., 30 minutes to 3 hours).[8][14]

-

Quenching and Precipitation: Quench the reaction by slowly adding methanol to the reaction mixture. The sulfonated polysulfone (SPSU) will precipitate.

-

Purification: Filter the precipitated polymer and wash it repeatedly with methanol until the pH of the washings is neutral.[15] Dry the purified SPSU under vacuum at room temperature.

The following diagram illustrates a general experimental workflow for the sulfonation of aromatic polymers.

Caption: General experimental workflow for polymer sulfonation.

Quantitative Data on Sulfonation of Aromatic Polymers

The degree of sulfonation (DS) and the ion exchange capacity (IEC) are key parameters that quantify the extent of sulfonation and are crucial for predicting the performance of the sulfonated polymer. These parameters are highly dependent on the reaction conditions.

Sulfonation of Polystyrene (PS)

| Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Agent:Styrene) | Degree of Sulfonation (%) | Ion Exchange Capacity (meq/g) | Reference |

| Acetyl Sulfate | Dichloromethane | 40 | 2 | - | 1.96 | 0.188 | [16] |

| H₂SO₄ (98%) | H₂SO₄ | 80 | 8 | - | ~85 | - | [17] |

| SO₃/Triethylphosphate | Dichloroethane | - | - | - | - | 0.9 - 2.7 | [18] |

Sulfonation of Poly(ether ether ketone) (PEEK)

| Sulfonating Agent | Temperature (°C) | Time (h) | Degree of Sulfonation (%) | Ion Exchange Capacity (meq/g) | Reference |

| H₂SO₄ (95-98%) | 40 | 6 | - | ~1.2 | [19] |

| H₂SO₄ (95-98%) | 50 | 2 | ~25 | ~0.8 | [12] |

| H₂SO₄ (95-98%) | 50 | 6 | ~50 | ~1.5 | [12] |

| H₂SO₄ (95-98%) | 60 | 2 | ~45 | ~1.4 | [12] |

| H₂SO₄ (95-98%) | 60 | 6 | ~65 | ~1.9 | [12][20] |

| H₂SO₄ (98%) | 90 | 72 | 41 | - | [13] |

| H₂SO₄ (98%) | 90 | 175 | 68 | 1.9 | [13] |

| H₂SO₄ / ClSO₃H | 90 | 2 | - | 0.77 | [21] |

| H₂SO₄ / ClSO₃H | 90 | 7 | - | 1.82 | [21] |

Sulfonation of Polysulfone (PSU)

| Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Agent:PSU) | Degree of Sulfonation (%) | Ion Exchange Capacity (meq/g) | Reference |

| Chlorosulfonic Acid | Dichloromethane | -5 | 0.75 | - | - | - | [15] |

| Chlorosulfonic Acid | Methylene Chloride | 0-5 | 3 | - | - | 2.8 | [8] |

| Trimethylsilyl Chlorosulfonate | Chloroform | Room Temp | - | - | 4.1 - 26 | 0.62 - 1.78 | [22] |

| H₂SO₄ / ClSO₃H | H₂SO₄ | 25 | 20 | - | - | - | [23] |

Characterization of Sulfonated Aromatic Polymers

The successful sulfonation and the resulting properties of the modified polymers are confirmed through various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the incorporation of sulfonic acid groups by identifying characteristic absorption bands, such as the S=O stretching vibrations around 1050-1200 cm⁻¹.[16][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the degree of sulfonation by comparing the integration of aromatic protons on the sulfonated and unsulfonated rings.[12][19]

-

Titration: The ion exchange capacity (IEC) is commonly determined by titrating the acidic protons of the sulfonic acid groups with a standardized base, providing a quantitative measure of the functional groups.[11][16]

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the sulfonated polymer. Typically, the introduction of sulfonic acid groups can alter the degradation profile of the polymer.[13][16]

-

Water Uptake and Swelling Ratio: These measurements are crucial for applications in aqueous environments and are determined by measuring the change in weight and dimensions of the polymer before and after immersion in water.[16][22]

Conclusion

The sulfonation of aromatic polymers is a versatile and powerful technique for tailoring polymer properties to meet the demands of various advanced applications. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with precise control over experimental conditions, allows for the reproducible synthesis of sulfonated polymers with desired degrees of functionality. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the continued development of novel materials with enhanced performance characteristics.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. US4414368A - Chlorosulfonated polysulfones and derivatives thereof - Google Patents [patents.google.com]

- 9. 20.210.105.67 [20.210.105.67]

- 10. m.youtube.com [m.youtube.com]

- 11. scielo.br [scielo.br]

- 12. The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of High Performance Sulfonated Polyether Ether Ketone Composite Electrolyte Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. iptek.its.ac.id [iptek.its.ac.id]

- 17. Sulfonation Process and Desalination Effect of Polystyrene/PVDF Semi-Interpenetrating Polymer Network Cation Exchange Membrane [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Preparation and Properties of Sulfonated Poly(phthalazinone ether ketone) Membranes for Electrodialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Modification of Sulfonated Polyethersulfone Membrane as a Selective Adsorbent for Co(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

"introduction to polyethersulfone in biotechnology applications"

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethersulfone (PES)

Polyethersulfone (PES) is a high-performance amorphous thermoplastic polymer renowned for its exceptional combination of thermal stability, mechanical strength, and chemical resistance.[1] Structurally, it is characterized by the presence of sulfone (-SO2-) and ether (-O-) linkages connecting aromatic rings.[1] This molecular architecture imparts rigidity, toughness, and hydrolytic stability over a wide temperature range, typically between 180°C and 220°C.[1][2] These properties, coupled with its good biocompatibility, have established PES as a critical material in a multitude of biotechnology applications, ranging from sterile filtration and bioprocessing to advanced therapies in regenerative medicine and drug delivery.[2][3]

This technical guide provides a comprehensive overview of polyethersulfone's core properties, its diverse applications in the biotechnology sector, detailed experimental protocols for its use and characterization, and a summary of key quantitative data for easy reference.

Core Properties of Polyethersulfone

The utility of PES in biotechnology is a direct result of its inherent physical and chemical properties. While intrinsically hydrophobic, this characteristic can be readily modified to enhance its functionality for specific biological applications.[4]

Physicochemical and Mechanical Properties

PES exhibits a robust profile of physical and mechanical characteristics that make it suitable for demanding biotechnology applications. It is often blended with other polymers or additives to fine-tune these properties.

| Property | Typical Value | Significance in Biotechnology Applications | Source(s) |

| Tensile Strength | 0.00946 - 0.011 kN/mm² | High mechanical strength ensures the integrity of membranes and scaffolds under pressure and handling. | [5][6] |

| Water Absorption | ~0.3% | Low water absorption contributes to dimensional stability and resistance to swelling in aqueous environments. | [2] |

| Contact Angle (unmodified) | 60° - 63.458° | Indicates the inherent hydrophobicity of PES, which influences protein adsorption and cell attachment. | [7][8] |

| Thermal Stability | 180 - 220 °C | Allows for sterilization by methods such as autoclaving without significant degradation of the material. | [1][2] |

Biocompatibility and Hemocompatibility

Unmodified PES is generally considered biocompatible, supporting the growth of various cell types.[9] However, its interaction with blood components requires careful consideration, as the native hydrophobicity of PES can lead to protein adsorption and subsequent platelet adhesion.[3] Consequently, surface modification is a common strategy to improve its hemocompatibility for blood-contacting applications like hemodialysis.

Key Applications of PES in Biotechnology

The versatility of PES has led to its adoption in a wide array of biotechnological processes and medical devices.

Membrane-Based Separations

PES is a dominant material for the fabrication of microfiltration and ultrafiltration membranes.[4] These membranes are critical for:

-

Sterile Filtration: Removing microbial contaminants from cell culture media, pharmaceutical solutions, and other biological fluids.

-

Bioprocessing: Concentrating and purifying proteins, monoclonal antibodies, and other biologics.

-

Hemodialysis and Hemofiltration: Acting as a semipermeable barrier for the removal of metabolic waste products from the blood.[3]

| Membrane Property | Typical Value Range | Impact on Filtration Performance | Source(s) |

| Pore Size | 0.02 - 0.51 µm | Determines the size-based separation characteristics of the membrane. | [10] |

| Pure Water Flux | 9.89 - 642 L·m⁻²h⁻¹bar⁻¹ | A measure of the membrane's permeability and throughput. | [11][12] |

| BSA Rejection | ~85% - 98% | Indicates the membrane's efficiency in retaining proteins like bovine serum albumin. | [11] |

Cell Culture and Tissue Engineering

The ability to form porous, three-dimensional structures makes PES an excellent candidate for scaffolds in tissue engineering.[2] These scaffolds provide a supportive matrix for cell adhesion, proliferation, and differentiation.[9] PES has been successfully used for the culture of various cell types, including endothelial, epithelial, and stem cells.[9][13]

| Application | Key PES Characteristic | Outcome | Source(s) |

| Cell Scaffolds | Porous 3D structure | Supports cell growth and tissue regeneration. | [2][9] |

| Modified Surfaces for Cell Adhesion | RGD peptide immobilization | Enhanced attachment and proliferation of adipose-derived stem cells. | [13] |

Drug Delivery Systems

The controlled porosity and biocompatibility of PES also lend themselves to applications in drug delivery, where it can be used to encapsulate and control the release of therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the fabrication, modification, and characterization of PES materials for biotechnology applications.

PES Membrane Fabrication by Non-Solvent Induced Phase Separation (NIPS)

This protocol describes a common method for creating asymmetric PES membranes.

-

Dope Solution Preparation:

-

Dissolve 20% (w/w) Polyethersulfone (PES) and 5% (w/w) Polyvinylpyrrolidone (PVP) in 75% (w/w) N-Methyl-2-pyrrolidone (NMP).

-

Stir the mixture at 60°C for approximately 2-3 hours until a homogeneous solution is obtained.[5][6]

-

Allow the solution to degas for 24 hours to remove any entrapped air bubbles.[14]

-

-

Membrane Casting:

-

Pour the dope solution onto a clean, flat glass plate.

-

Use a casting knife to spread the solution to a uniform thickness (e.g., 200 µm).

-

-

Phase Inversion:

-

Post-Treatment:

-

Keep the membrane in the water bath for at least 24 hours to ensure complete removal of the residual solvent.

-

Store the prepared membrane in deionized water until further use.

-

Surface Modification: UV-Assisted Grafting of Acrylic Acid

This protocol enhances the hydrophilicity of PES membranes.

-

Membrane Preparation:

-

Cut the PES membrane to the desired size and wash it thoroughly with deionized water.

-

-

Grafting Solution:

-

Prepare a 2-6% (v/v) aqueous solution of acrylic acid (AA).

-

-

UV Irradiation:

-

Immerse the PES membrane in the acrylic acid solution in a petri dish.

-

Expose the membrane to UV light (e.g., 265 nm) for a duration of up to 40 minutes. Free radicals formed on the PES surface initiate the graft polymerization of acrylic acid.[16]

-

-

Washing:

-

After irradiation, remove the membrane and wash it extensively with deionized water to remove any ungrafted monomer and polymer.

-

Protein Adsorption Assay (Micro BCA Method)

This protocol quantifies the amount of protein that adsorbs onto the PES membrane surface.

-

Reagent Preparation:

-

Protein Adsorption:

-

Incubate pre-cut pieces of the PES membrane in a known concentration of protein solution (e.g., Bovine Serum Albumin, BSA) for a specified time.

-

-

Quantification:

-

After incubation, determine the protein concentration of the solution before and after contact with the membrane using the Micro BCA assay.

-

Pipette 150 µl of the protein solution (or standard) into a microplate well.

-

Add 150 µl of the Working Reagent to each well and mix.[17]

-

Incubate the plate at 37°C for 2 hours.[19]

-

The amount of adsorbed protein is calculated from the difference in protein concentration.

-

Cell Viability Assay (MTT Method)

This protocol assesses the cytotoxicity of PES scaffolds.

-

Cell Seeding:

-

Sterilize the PES scaffold and place it in a well of a cell culture plate.

-

Seed the desired cell type onto the scaffold and culture for the desired period.

-

-

MTT Assay:

-

Prepare a 1 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium.[20]

-

Remove the culture medium from the wells and add 1 mL of the MTT solution to each well.[20]

-

Aspirate the MTT solution and add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.[20]

-

-

Data Analysis:

-

Measure the absorbance of the solution at 570-590 nm.[23] The absorbance is proportional to the number of viable cells.

-

Hemolysis Assay (ASTM F756)

This protocol evaluates the hemolytic potential of PES materials.

-

Sample Preparation:

-

Prepare the PES material according to the specifications in ASTM F756-00, either for direct contact or for extract testing.[24]

-

-

Blood Exposure:

-

Analysis:

-

After incubation, centrifuge the samples to pellet the intact red blood cells.

-

Measure the amount of hemoglobin released into the supernatant using a spectrophotometer.[26]

-

-

Calculation:

-

Calculate the percentage of hemolysis relative to positive and negative controls. A hemolysis rate below 2% is generally considered acceptable.[27]

-

Extractables and Leachables (E&L) Testing

A standardized protocol, such as the one from the BioPhorum Operations Group (BPOG), is recommended for assessing E&L from PES components used in biomanufacturing.[28][29][30][31][32]

-

Extraction:

-

Analysis:

-

Analyze the extracts using a suite of analytical techniques to identify and quantify any extracted compounds. This typically includes:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile organics.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile organics.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.[31]

-

-

-

Risk Assessment:

-

Evaluate the toxicological risk of any identified extractables to determine the potential for them to become leachables in the final drug product.

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to the use of PES in biotechnology.

Conclusion

Polyethersulfone remains a cornerstone material in the field of biotechnology due to its exceptional physical and chemical properties. Its adaptability, particularly through surface modification, allows for its use in a continually expanding range of applications, from established filtration technologies to cutting-edge regenerative medicine. The data and protocols presented in this guide offer a robust foundation for researchers and professionals seeking to leverage the unique advantages of PES in their work. As advancements in polymer science and biotechnology continue, the role of PES and its composites is poised to become even more significant in the development of novel therapies and biomanufacturing processes.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Progress of polyethersulfone composites and their applications in biomedical engineering - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Modified polyether-sulfone membrane: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. MECHANICAL PROPERTIES MEMBRANE POLYETHERSULFONE (PES) WITH REINFORCEMENT SILVER NITRATE - Polsri Repository [eprints.polsri.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Growth of human cells on polyethersulfone (PES) hollow fiber membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Peptide modification of polyethersulfone surfaces to improve adipose-derived stem cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kinampark.com [kinampark.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. Hydrophilized Ultrafiltration Membranes Synthesized from Acrylic Acid Grafted Polyethersulfone for Downstream Processing of Therapeutic Insulin and Cobalamin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. reprocell.com [reprocell.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. standards.iteh.ai [standards.iteh.ai]

- 25. nelsonlabs.com [nelsonlabs.com]

- 26. namsa.com [namsa.com]

- 27. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

- 28. researchgate.net [researchgate.net]

- 29. [PDF] Standardized Extractables Testing Protocol for Single-Use Systems in Biomanufacturing | Semantic Scholar [semanticscholar.org]

- 30. noagroup.com [noagroup.com]

- 31. USP <665>, USP<1665> or BPOG Extractables and Leachables for Bioprocessing Single-Use Systems [intertek.com]

- 32. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]

Unraveling the Environmental Journey and Toxicological Profile of Sulfone-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the molecular architecture of a diverse array of chemicals. From life-saving pharmaceuticals and high-performance polymers to specialized agricultural products, the utility of sulfone-based compounds is vast and continually expanding. However, their widespread use necessitates a thorough understanding of their environmental behavior and potential toxicological impacts. This technical guide provides an in-depth analysis of the environmental fate and toxicity of key classes of sulfone-based compounds, presenting quantitative data, detailed experimental protocols, and visual representations of crucial pathways to support environmental risk assessment and sustainable chemical design.

Environmental Fate: Persistence, Degradation, and Mobility

The environmental journey of a sulfone-based compound is dictated by a complex interplay of its physicochemical properties and the environmental conditions it encounters. Key aspects of their environmental fate include persistence, degradation pathways, and mobility.

Persistence and Degradation Kinetics

The persistence of sulfone compounds in the environment is highly variable and class-dependent. Sulfonylurea herbicides, for instance, exhibit a range of half-lives in aquatic environments. In farm dugouts, the persistence of nicosulfuron, sulfosulfuron, and rimsulfuron was observed with dissipation half-life (DT50) values of 75, 44, and 10 days, respectively.[1] The stability of the sulfonylurea linkage to hydrolysis, particularly in neutral to alkaline waters, contributes to their extended presence.[1]

In soil, the degradation of sulfone-based compounds is influenced by factors such as soil type, moisture, temperature, and microbial activity. For the novel sulfone bactericide Fubianezuofeng, degradation followed first-order kinetics with half-lives ranging from 3.89 to 213.05 hours across different soil types.[2] The degradation of this particular bactericide was significantly faster under non-sterilized conditions, highlighting the critical role of microbial action.[2] Similarly, the degradation of sulfonamide antibiotics in soil is primarily a biological process.[3]

Photodegradation can also be a significant removal mechanism for some sulfone compounds. The pharmaceutical dapsone, for example, exhibits photolability in aqueous solutions, with its photodegradation following zero-order kinetics under UVC light.[4]

Table 1: Environmental Half-Life of Selected Sulfone-Based Compounds

| Compound Class | Compound | Environmental Compartment | Half-Life (t½) or DT50 | Conditions |

| Sulfonylurea Herbicides | Nicosulfuron | Pond Water | 75 days | - |

| Sulfosulfuron | Pond Water | 44 days | - | |

| Rimsulfuron | Pond Water | 10 days | - | |

| Sulfonamide Antibiotics | Sulfadiazine (SDZ) | Agricultural Soil | >21 days (sterile) | - |

| Sulfamethoxazole (SMX) | Agricultural Soil | >21 days (sterile) | - | |

| Sulfone Bactericides | Fubianezuofeng | Tianjin Soil | 3.89 hours | - |

| Fubianezuofeng | Harbin Soil | 213.05 hours | - | |

| Pharmaceuticals | Dapsone | Aqueous Solution | Varies | UVC light |

Degradation Pathways

The breakdown of sulfone-based compounds in the environment can proceed through various biotic and abiotic pathways. For sulfonamide antibiotics, key degradation steps include hydroxylation of the aromatic ring, cleavage of the sulfonamide S-N bond, and oxidation of the aniline moiety.[3] A proposed degradation pathway for sulfadiazine and sulfamethoxazole is illustrated below.

Ecotoxicity Profile

The potential for sulfone-based compounds to cause harm to non-target organisms is a critical aspect of their environmental risk assessment. Toxicity varies significantly across different chemical classes and trophic levels.

Aquatic Toxicity

Sulfonamide antibiotics have been shown to be particularly toxic to aquatic primary producers. Algae are generally more sensitive to sulfonamides than crustaceans and fish, with EC50 values for some compounds falling in the low mg/L range.[1][5] For instance, sulfamethoxazole has an EC50 of 6.2 µmol/L for green algae.[1] The toxicity of the veterinary sulfonamide sulfamonomethoxine showed a 72-hour EC50 of 5.9 mg/L for the freshwater alga Chlorella vulgaris.

Sulfonylurea herbicides also pose a risk to aquatic plants, with some compounds exhibiting high toxicity to macrophytes.[6] For the herbicide chlorimuron-ethyl, the 48-hour lethal EC50 for Daphnia magna was reported to be >10 mg/L, while the 96-hour lethal EC50 for rainbow trout (Oncorhynchus mykiss) was 16 mg/L.[6]

Table 2: Aquatic Ecotoxicity of Selected Sulfone-Based Compounds

| Compound Class | Compound | Test Organism | Endpoint | Value (mg/L) |

| Sulfonamide Antibiotics | Sulfamonomethoxine | Chlorella vulgaris (Alga) | 72h EC50 | 5.9 |

| Sulfamonomethoxine | Daphnia magna (Crustacean) | 48h LC50 | 48 | |

| Sulfamethoxazole | Green Algae | EC50 | 1.57 - 6.2 µmol/L | |

| Sulfonylurea Herbicides | Chlorimuron-ethyl | Daphnia magna (Crustacean) | 48h EC50 | >10 |

| Chlorimuron-ethyl | Oncorhynchus mykiss (Fish) | 96h LC50 | 16 | |

| Industrial Sulfones | Diphenyl Sulfone | Pseudokirchneriella subcapitata (Alga) | 72h ErC50 | >100 |

Mammalian Toxicity

The mammalian toxicity of sulfone-based compounds is generally considered to be low to moderate. Sulfonylurea herbicides, for example, have low acute mammalian toxicity.[2][7] A review of the toxicity database for sulfosulfuron indicated a low order of acute toxicity, and it was not found to be genotoxic, reproductive, or developmental toxicant.[2]

For the industrial chemical diphenyl sulfone, the acute oral LD50 in mice is 375 mg/kg, and in rats, it is between 300 and 500 mg/kg.[1] Dermal toxicity is low, with an LD50 in rats greater than 2000 mg/kg.[1]

The pharmaceutical dapsone, while having therapeutic benefits, can cause dose-dependent toxicity in mammals. The primary toxic effects are methemoglobinemia and hemolytic anemia, which are caused by its oxidized metabolites.[8][9] The oral LD50 of dapsone in rats is reported as 1 g/kg.

A subchronic toxicity study of the sulfonylurea-based herbicide Sekator in rabbits showed dose-dependent increases in serum urea, creatinine, and uric acid, indicating renal dysfunction.[6]

Table 3: Mammalian Toxicity of Selected Sulfone-Based Compounds

| Compound Class | Compound | Test Animal | Endpoint | Value |

| Industrial Sulfones | Diphenyl Sulfone | Mouse | Oral LD50 | 375 mg/kg |

| Diphenyl Sulfone | Rat | Oral LD50 | >300 - 500 mg/kg | |

| Diphenyl Sulfone | Rat | Dermal LD50 | >2000 mg/kg | |

| p,p'-Dichlorodiphenyl Sulfone | Rat | 2-year NOAEL | 1.5 mg/kg bw/day | |

| Pharmaceuticals | Dapsone | Rat | Oral LD50 | 1 g/kg |

| Sulfonylurea Herbicides | Sulfosulfuron | - | Acute Toxicity | Low |

The mechanism of dapsone-induced methemoglobinemia involves the oxidation of the ferrous iron in hemoglobin to the ferric state by dapsone's metabolites. This process reduces the oxygen-carrying capacity of the blood.

Experimental Protocols

Standardized testing methodologies are crucial for generating reliable and comparable data on the environmental fate and toxicity of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for such testing.

Aquatic Ecotoxicity Testing

A common workflow for assessing the acute aquatic toxicity of a substance involves testing its effects on algae, daphnids, and fish, representing different trophic levels.

References

- 1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. oecd.org [oecd.org]

- 7. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 9. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]

An In-depth Technical Guide on the History and Original Applications of Sulphenone Acaricide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphenone, chemically known as p-chlorophenyl phenyl sulfone, was a non-systemic acaricide and ovicide developed and introduced by the Stauffer Chemical Company in the mid-20th century. Commercially known under the code R-242, it was primarily utilized for the control of various mite species on deciduous fruit trees. While it demonstrated efficacy, particularly in its ovicidal action against the European red mite and the two-spotted spider mite, its use has been discontinued. This guide provides a comprehensive overview of the history, original applications, and available technical data for this compound, including its synthesis, physical and chemical properties, toxicology, and insights into its mode of action based on related organosulfur compounds.

History and Development

This compound was developed by the Stauffer Chemical Company as part of the post-World War II expansion of synthetic organic pesticides. The process for the manufacture of a related compound, p-monochlorodiphenyl sulfone, was patented in 1952, indicating the timeline of its development. Marketed as an acaricide with notable ovicidal properties, it offered a new tool for growers battling mite infestations in orchards. However, it is no longer registered for use with the United States Environmental Protection Agency (EPA) and has been discontinued.

Chemical and Physical Properties

The technical grade of this compound consisted of approximately 80% p-chlorophenyl phenyl sulfone, with the remainder comprised of ortho and meta isomers, as well as bis-(p-chlorophenyl) sulfone and diphenyl sulfone.

| Property | Value |

| Chemical Formula | C₁₂H₉ClO₂S |

| Molecular Weight | 252.72 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 90-94 °C |

| Vapor Pressure | 8.7 x 10⁻⁶ mm Hg at 25 °C |

| Solubility | Practically insoluble in water. Soluble in most organic solvents. |

| Stability | Stable to acids, bases, and common spray materials. |

Original Applications and Efficacy

This compound was primarily formulated as a wettable powder and used as a spray on deciduous fruit trees, particularly apples and pears, to control mite populations.

Target Pests:

-

European red mite (Panonychus ulmi)

-

Two-spotted spider mite (Tetranychus urticae)

-

Pacific spider mite (Tetranychus pacificus)

-

Willamette mite (Eotetranychus willamettei)

Efficacy: While specific LC₅₀ data from the original field trials are not readily available in contemporary databases, historical reports highlight its effectiveness, especially as an ovicide. Its residual activity provided protection against newly hatched larvae. Some studies indicated that this compound had limited insecticidal activity.

Experimental Protocols

Detailed experimental protocols from the initial development of this compound are not extensively documented in publicly accessible literature. However, based on standard toxicological and efficacy testing of the era, the following methodologies were likely employed.

Synthesis of this compound

The synthesis of this compound (p-chlorophenyl phenyl sulfone) is not explicitly detailed in the readily available patent literature, which focuses on a related compound. However, a general synthetic route can be inferred.

Caption: General Synthetic Pathway for this compound.

Acaricide Efficacy Bioassay

A standard protocol for testing the efficacy of a new acaricide would involve laboratory bioassays followed by field trials.

Caption: Experimental Workflow for Acaricide Efficacy Testing.

Toxicology

Mammalian Toxicology

A study published in the Journal of Agricultural and Food Chemistry in 1955 detailed the mammalian toxicology of this compound.

| Study Type | Species | Results |

| Acute Oral LD₅₀ | Rats | 1400 mg/kg |

| Subacute Feeding (30 days) | Rats | No significant effects at 0.1% in the diet. |

| Chronic Feeding (1 year) | Rats | No significant effects at 0.1% in the diet. |

| Dermal Application | Rabbits | No evidence of skin irritation or systemic toxicity. |

These studies concluded that this compound had a low order of acute and chronic toxicity to mammals.

Ecotoxicology

Mode of Action

The precise biochemical mode of action of this compound has not been extensively elucidated. However, as an organosulfur compound, it is plausible that its mechanism is related to the disruption of fundamental biological processes in mites.

Caption: Hypothesized Mode of Action Pathway for this compound.

Many organosulfur acaricides are known to interfere with mitochondrial respiration. It is hypothesized that this compound may act as an electron transport inhibitor, disrupting the production of ATP and leading to metabolic failure and death in mites. Its ovicidal action suggests it may also interfere with key developmental processes within the egg.

Environmental Fate

Information on the environmental fate of this compound is scarce. As a non-systemic pesticide, it would have remained on the surface of treated foliage. Its low water solubility would suggest limited mobility in soil. The sulfone group is generally stable to environmental degradation. When heated to decomposition, this compound emits toxic fumes of hydrogen chloride and sulfur oxides.

Conclusion

This compound was a notable early synthetic acaricide that played a role in the management of mite pests in fruit crops during the mid-20th century. Its development and use reflect the broader trends in pesticide innovation of the era. While it has since been replaced by newer chemistries with more specific modes of action and improved safety profiles, an understanding of its history and technical characteristics provides valuable context for the evolution of acaricide development and the ongoing challenges of pest management in agriculture. The lack of detailed, publicly available data on its efficacy and environmental impact underscores the changes in regulatory and scientific standards over the decades.

Navigating the Solution: A Technical Guide to the Solubility and Solvent Compatibility of Polyethersulfone

For Researchers, Scientists, and Drug Development Professionals

Polyethersulfone (PES) is a high-performance amorphous thermoplastic polymer renowned for its exceptional thermal stability, mechanical strength, and broad chemical resistance. These properties make it a material of choice in a multitude of demanding applications, particularly within the realms of scientific research and drug development, where it is frequently employed in filtration membranes, drug delivery systems, and biomedical devices. A thorough understanding of its solubility and solvent compatibility is paramount for its effective processing and application. This technical guide provides an in-depth analysis of the factors governing the solubility of PES, quantitative solubility data, detailed experimental protocols, and visual workflows to aid in solvent selection and application development.

Fundamentals of Polyethersulfone Solubility

The principle of "like dissolves like" is the cornerstone of understanding polymer solubility. For a polymer to dissolve in a solvent, the Gibbs free energy of mixing (ΔGm) must be negative. This is governed by the equation:

ΔGm = ΔHm - TΔSm

where ΔHm is the enthalpy of mixing, T is the temperature, and ΔSm is the entropy of mixing. Due to the large size of polymer molecules, the entropy of mixing is typically small and positive, favoring dissolution. Therefore, the enthalpy of mixing, which reflects the intermolecular forces between the polymer and the solvent, becomes the dominant factor. A smaller, ideally negative, ΔHm indicates favorable interactions and promotes solubility.

The solubility of PES is influenced by several key factors:

-

Chemical Structure: The presence of the rigid aromatic backbone containing sulfone (-SO2-) and ether (-O-) linkages imparts high thermal and chemical stability. The sulfone group, being highly polar, influences its interaction with polar solvents.

-

Polymer Molecular Weight: Generally, the solubility of polymers, including PES, decreases as the molecular weight increases.[1]

-

Temperature: For most PES-solvent systems, solubility increases with an increase in temperature.[1]

-

Presence of Additives: The inclusion of additives, such as polyvinylpyrrolidone (PVP), can significantly alter the solubility characteristics of PES, often enhancing its hydrophilicity but potentially reducing its resistance to certain chemicals like alkaline solutions.[2]

Quantitative Solubility Data

A critical aspect of working with PES is the selection of an appropriate solvent. The following tables summarize the qualitative and quantitative solubility of PES in a range of common organic solvents.

Qualitative Solubility of Polyethersulfone

This table provides a general overview of the solubility of PES in various common solvents at ambient temperature.

| Solvent Category | Good Solvents | Poor Solvents / Non-Solvents |

| Aprotic Polar Solvents | N-Methyl-2-pyrrolidone (NMP)[3], Dimethylformamide (DMF)[3], Dimethylacetamide (DMAc)[3], Dimethyl sulfoxide (DMSO)[3] | Tetrahydrofuran (THF)[3], Acetone[3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Carbon Tetrachloride |

| Aromatic Hydrocarbons | - | Benzene, Toluene, Xylene |

| Alcohols | - | Methanol, Ethanol, Isopropanol |

| Ketones | - | Acetone, Methyl Ethyl Ketone (MEK) |

| Esters | - | Ethyl Acetate |

| Water | - | Insoluble |

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting polymer-solvent compatibility. The total Hildebrand solubility parameter (δt) is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). The principle is that solvents with HSP values close to those of the polymer are more likely to be good solvents.

The distance (Ra) between the HSP of the polymer and the solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δd,p - δd,s)² + (δp,p - δp,s)² + (δh,p - δh,s)²]0.5

A smaller Ra value indicates a higher likelihood of solubility.

The following table presents the Hansen Solubility Parameters for Polyethersulfone and a selection of common solvents.

| Substance | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Polyethersulfone (PES) | 18.3 | 8.2 | 6.4 |

| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethylacetamide (DMAc) | 16.8 | 11.5 | 10.2 |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Experimental Protocols

Accurate determination of PES solubility and the fabrication of PES-based materials require precise experimental procedures. The following sections detail key methodologies.

Protocol for Determining Qualitative Solubility

Objective: To visually assess the solubility of PES in a range of solvents.

Materials:

-

Polyethersulfone (PES) powder or pellets

-

A selection of test solvents (e.g., NMP, DMF, DMAc, DMSO, THF, Acetone, Toluene, Ethanol)

-

Glass vials with caps

-

Magnetic stirrer and stir bars

-

Balance

Procedure:

-

Weigh 0.1 g of PES powder and transfer it to a clean, dry glass vial.

-

Add 10 mL of the test solvent to the vial.

-

Place a magnetic stir bar in the vial and cap it securely.

-

Place the vial on a magnetic stirrer and stir the mixture at room temperature for 24 hours.

-

After 24 hours, visually inspect the mixture.

-

Soluble: The solution is clear and homogenous, with no visible polymer particles.

-

Partially Soluble: The solvent is cloudy or viscous, with some undissolved polymer remaining.

-

Insoluble: The polymer remains as a distinct solid phase, with no apparent change.

-

-

Record the observations for each solvent.

Protocol for Fabricating a PES Membrane via Solvent Casting

Objective: To prepare a flat sheet PES membrane for applications such as drug release studies or filtration.

Materials:

-

Polyethersulfone (PES)

-

A suitable solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

-

Glass plate

-

Casting knife or doctor blade

-

Oven with controlled temperature and ventilation

Procedure:

-

Prepare a dope solution by dissolving a specific concentration of PES (e.g., 15-25 wt%) in the chosen solvent (NMP). This should be done in a sealed container with continuous stirring until a homogenous, viscous solution is obtained. Gentle heating (e.g., 60 °C) can aid dissolution.

-

Allow the dope solution to stand for several hours to allow any air bubbles to escape.

-

Place a clean, dry glass plate on a level surface.

-

Pour a sufficient amount of the dope solution onto one end of the glass plate.

-

Use a casting knife set to a specific thickness (e.g., 200 µm) to spread the solution evenly across the plate in a single, smooth motion.

-

Transfer the glass plate with the cast film to an oven at a controlled temperature (e.g., 80-120 °C) to evaporate the solvent. The evaporation rate should be controlled to avoid the formation of defects.

-

Once the film is dry, carefully peel the PES membrane from the glass plate.

Protocol for Measuring the Cloud Point of a PES Solution

Objective: To determine the temperature at which a PES solution begins to phase-separate upon cooling, indicating the boundary of its solubility.

Materials:

-

PES solution of a known concentration

-

Temperature-controlled bath with a transparent window

-

Light source and a photodetector or a turbidimeter

-

Thermometer or thermocouple

Procedure:

-

Place the PES solution in a transparent cuvette or vial.

-

Position the cuvette in the temperature-controlled bath.

-

Arrange the light source and photodetector so that the light beam passes through the solution.

-

Slowly cool the solution at a constant rate (e.g., 1 °C/min).

-

Simultaneously monitor the temperature and the intensity of the transmitted light.

-

The cloud point is the temperature at which a sharp decrease in the transmitted light intensity is observed, indicating the onset of turbidity due to polymer precipitation.[4][5][6][7]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate important logical relationships and workflows related to the solubility and processing of polyethersulfone.

Solvent Selection Workflow Based on Hansen Solubility Parameters

Caption: Workflow for selecting a suitable solvent for PES using Hansen Solubility Parameters.

Factors Influencing PES Membrane Morphology in Non-solvent Induced Phase Separation (NIPS)

Caption: Key factors influencing the final morphology of a PES membrane prepared by NIPS.

Experimental Workflow for PES Membrane-Based Drug Delivery System Fabrication

Caption: A generalized workflow for the fabrication of a drug-loaded PES membrane.

Conclusion

The solubility and solvent compatibility of polyethersulfone are critical parameters that dictate its processability and performance in various scientific and pharmaceutical applications. This guide has provided a comprehensive overview of the theoretical principles, practical solubility data, and detailed experimental protocols relevant to working with PES. By leveraging the quantitative data in the provided tables and understanding the relationships illustrated in the workflows, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, processing conditions, and the design of innovative PES-based materials. The provided experimental methodologies offer a starting point for the characterization and fabrication of PES systems, enabling the full potential of this versatile polymer to be realized in advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

"thermal stability of sulfonated aromatic polymers"

An In-depth Technical Guide to the Thermal Stability of Sulfonated Aromatic Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of sulfonated aromatic polymers (SAPs), a critical class of materials used in applications demanding high performance under varying thermal conditions, most notably as proton exchange membranes (PEMs) in fuel cells.[1][2] Understanding the thermal degradation behavior of these polymers is paramount for predicting their operational limits, ensuring long-term durability, and designing next-generation materials with enhanced performance.[3]

Core Concepts of Thermal Stability in SAPs

Aromatic polymers are known for their excellent thermal and chemical stability due to the inherent resilience of the sp² hybridized linkages in their backbones.[4][5] The process of sulfonation, which introduces sulfonic acid (-SO₃H) groups onto the aromatic rings to impart properties like proton conductivity, also significantly influences the polymer's overall thermal stability.[5][6]

The thermal degradation of SAPs is not a single event but a multi-stage process. Generally, it involves three primary phases when analyzed via thermogravimetric analysis (TGA):

-

Loss of Water: An initial weight loss observed at lower temperatures (typically 50-200°C), corresponding to the removal of physically absorbed and chemically bound water molecules associated with the hydrophilic sulfonic acid groups.[7][8]

-

Desulfonation: A critical degradation step occurring at intermediate temperatures (ranging from 150°C to over 400°C, depending on the polymer structure), where the sulfonic acid groups are cleaved from the polymer backbone.[7][8][9] This process is a major factor limiting the operational temperature of many SAPs.[8]

-

Backbone Decomposition: At higher temperatures (often exceeding 400-450°C), the main aromatic polymer chain begins to degrade, leading to significant mass loss.[8][10]